molecular formula C5H9ClO3S B2981328 3-Methoxycyclobutane-1-sulfonyl chloride CAS No. 2580214-49-7

3-Methoxycyclobutane-1-sulfonyl chloride

Cat. No.: B2981328
CAS No.: 2580214-49-7
M. Wt: 184.63
InChI Key: ARMXMIZENNFZFC-URHBZAFASA-N
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Description

3-Methoxycyclobutane-1-sulfonyl chloride is a versatile sulfonyl chloride derivative highly valued in organic synthesis and medicinal chemistry research. Sulfonyl chlorides are fundamental reagents for introducing the sulfonyl group into target molecules. They are highly reactive and commonly used as electrophiles in nucleophilic substitution reactions. A primary research application of this compound is in the synthesis of sulfonamide derivatives, which are formed by reacting with primary or secondary amines. Sulfonamides represent a critical class of pharmacophores in pharmaceutical development, featured in many drugs with diverse biological activities, including antibiotics, diuretics, and protease inhibitors . Furthermore, this reagent can be used to prepare sulfonate esters upon reaction with alcohols. The unique 3-methoxycyclobutane ring structure incorporated by this reagent could be of particular interest for investigating novel structure-activity relationships, potentially leading to new compounds with optimized potency, selectivity, or metabolic stability. Researchers can leverage this building block in the exploration of new chemical entities for various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXMIZENNFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580214-49-7
Record name rac-(1r,3r)-3-methoxycyclobutane-1-sulfonyl chloride
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Reactivity Profiles and Mechanistic Investigations of 3 Methoxycyclobutane 1 Sulfonyl Chloride Analogues

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density from the sulfur, rendering it highly electron-deficient and thus a potent electrophile. This inherent electronic property makes the sulfonyl chloride group susceptible to attack by a wide variety of nucleophiles and is central to its synthetic utility.

Nucleophilic substitution is a primary reaction pathway for sulfonyl chlorides. mdpi.com In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an effective leaving group. The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur center. researchgate.net This pathway is fundamental to the formation of key functional groups such as sulfonamides and sulfonates.

The reaction of sulfonyl chlorides with primary or secondary amines is a reliable and widely used method for the synthesis of sulfonamides. wikipedia.orgcbijournal.com Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. organic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. cbijournal.com A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.com

NucleophileProductGeneral Reaction Conditions
Primary/Secondary Amine (R'₂NH)Sulfonamide (R-SO₂NR'₂)Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) at 0 °C to room temperature. cbijournal.com
Alcohol (R'OH)Sulfonate Ester (R-SO₂OR')Inert solvent (e.g., dichloromethane, pyridine), typically in the presence of a base at low temperatures. organic-chemistry.org

A significant application of sulfonyl chlorides is the derivatization of alcohols. nih.gov By converting a hydroxyl group (-OH) into a sulfonate ester group (e.g., tosylate from p-toluenesulfonyl chloride or mesylate from methanesulfonyl chloride), the alcohol is transformed into a substrate with an excellent leaving group. The sulfonate anion is highly stabilized by resonance, making it readily displaced in subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. This two-step sequence allows for the facile conversion of alcohols into a wide array of other functional groups. The derivatization of bisphenols with pyridine-3-sulfonyl chloride, for instance, enhances their detection in mass spectrometry analysis. nih.gov

Starting MaterialReagentProduct FunctionalitySignificance
Alcohol (R-OH)Sulfonyl Chloride (R'-SO₂Cl)Sulfonate Ester (R-O-SO₂-R')Converts a poor leaving group (-OH) into an excellent leaving group (-OSO₂R').

For sulfonyl chlorides with a chiral center, the stereochemical outcome of nucleophilic substitution reactions is of significant interest. When the substitution occurs at a stereocenter external to the sulfonyl group, the reaction at the sulfur atom does not affect that center's configuration. However, if the sulfur atom itself were part of a stereogenic center, nucleophilic attack would be expected to proceed with inversion of configuration, consistent with a classic Sₙ2 mechanism. This is because the nucleophile attacks the sulfur atom from the side opposite to the leaving group.

In addition to ionic pathways, sulfonyl chlorides can undergo reactions involving radical intermediates. The sulfur-chlorine (S-Cl) bond can be cleaved homolytically to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•). This process is often initiated by heat, light (photolysis), or, more commonly, through the action of a radical initiator or a transition metal catalyst. These highly reactive sulfonyl radicals can then participate in a variety of addition reactions, particularly with unsaturated compounds like alkenes and alkynes. magtech.com.cnnih.gov

Transition metals, particularly copper and silver, are effective catalysts for promoting radical reactions of sulfonyl chlorides. researchgate.netresearchgate.net Copper(I) species, for example, can facilitate the single-electron transfer (SET) to the sulfonyl chloride, inducing the cleavage of the S-Cl bond to form a sulfonyl radical and a copper(II) species. researchgate.netacs.org This catalytic cycle enables a range of transformations, including the addition of the sulfonyl group across double or triple bonds. rsc.org Silver(I) catalysts can also be employed to initiate similar radical processes. researchgate.net These methods are valued for their efficiency and functional group tolerance under relatively mild conditions. nih.gov

Catalyst SystemSubstrateReaction TypeGeneral Outcome
Copper(I) SaltsAlkynesRadical Sulfonylation/CyclizationFormation of sulfonylated heterocycles. rsc.org
Copper(I) SaltsAlkynesVicinal Chloro-thiolationAddition of a chlorine atom and a sulfur-containing group across the alkyne. researchgate.net
Silver(I) SaltsTerminal ArylacetylenesReaction with Sulfonyl ChloridesFormation of vinyl sulfones. researchgate.net

Radical Pathways and Additions

Reactions with Unsaturated Substrates (Alkenes, Alkynes, Aromatics, Imines)

While specific studies on 3-methoxycyclobutane-1-sulfonyl chloride are not extensively documented, its reactivity with unsaturated systems can be inferred from the well-established chemistry of analogous sulfonyl chlorides. These reactions are pivotal for the construction of complex molecular architectures.

Reactions with Alkenes and Alkynes: The addition of sulfonyl chlorides to alkenes and alkynes can proceed via radical or polar mechanisms, often initiated by catalysts or light. For instance, copper-catalyzed additions are common for generating β-chlorosulfones. In the context of this compound, such reactions would yield adducts where the cyclobutane (B1203170) sulfonyl moiety is attached to the carbon skeleton of the unsaturated partner. The regioselectivity of these additions would be dictated by the electronic nature of the substrate and the reaction conditions.

Reactions with Aromatics (Friedel-Crafts Sulfonylation): The reaction of this compound with aromatic compounds under Lewis acid catalysis (e.g., AlCl₃) is expected to follow the classical Friedel-Crafts sulfonylation pathway. This would lead to the formation of aryl cyclobutyl sulfones. The methoxy (B1213986) group on the cyclobutane ring could potentially influence the reaction rate through its electronic effects, although it is sterically remote from the reaction center.

Reactions with Imines: The interaction of sulfonyl chlorides with imines is known to produce a variety of products, including β-sultams. researchgate.net The reaction of this compound with cyclic imines is anticipated to form N-sulfonyliminium ions as key intermediates. researchgate.net These reactive species can then be trapped by nucleophiles present in the reaction medium, such as water or chloride ions, leading to a diverse array of substituted heterocyclic products. researchgate.net The specific outcome would be highly dependent on the structure of the imine and the reaction conditions employed.

Formation of Vinyl Sulfones and Sulfonylated Derivatives

Vinyl sulfones are valuable synthetic intermediates due to their utility as Michael acceptors and dienophiles in cycloaddition reactions. researchgate.net The synthesis of vinyl sulfones from sulfonyl chlorides is a well-established transformation. organic-chemistry.orgrsc.orgscripps.edu

One common method involves the addition of a sulfonyl chloride to an alkene, followed by elimination of HCl. For this compound, this would provide a route to 3-methoxycyclobutyl vinyl sulfones. The stereochemistry of the resulting vinyl sulfone (E/Z) would be influenced by the elimination conditions.

Recent advancements in this area include transition metal-catalyzed and visible-light-induced methods for the synthesis of vinyl sulfones. organic-chemistry.orgd-nb.info For example, a nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed. organic-chemistry.org These modern methods often offer milder reaction conditions and greater functional group tolerance.

Annulation Reactions

Annulation reactions involving sulfonyl chlorides can be a powerful tool for the construction of cyclic structures. While specific examples involving this compound are scarce, related chemistries suggest potential pathways. For instance, intramolecular reactions of sulfonyl chlorides with suitably positioned functional groups within the same molecule can lead to the formation of fused or spirocyclic ring systems containing a sulfone moiety. The inherent ring strain of the cyclobutane moiety could potentially influence the feasibility and outcome of such annulation strategies.

Cross-Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and sulfonyl chlorides have emerged as viable coupling partners. researchgate.net These reactions typically involve the desulfonylative coupling of a sulfonyl chloride with an organometallic reagent.

Suzuki-Miyaura Coupling: While less common than for aryl halides, conditions have been developed for the Suzuki-Miyaura coupling of sulfonyl chlorides with boronic acids. This would allow for the formation of a C-C bond between the 3-methoxycyclobutane ring and an aryl or vinyl group.

Stille Coupling: The palladium-catalyzed Stille cross-coupling of sulfonyl chlorides with organostannanes is another viable method for C-C bond formation. researchgate.net This reaction offers an alternative to the Suzuki-Miyaura coupling and can be advantageous in certain synthetic contexts.

Heck-type Reactions: Palladium-catalyzed Heck-type reactions involving the coupling of sulfonyl chlorides with alkenes could also be envisioned, leading to the formation of substituted cyclobutyl-alkene conjugates.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition of the sulfonyl chloride to a Pd(0) species, followed by transmetalation with the organometallic partner and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides This table presents generalized examples of reactions analogous to those expected for this compound.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂ / Ligand (e.g., SPhos)Ar-SO₂-R
StilleAr-SnBu₃Pd₂(dba)₃ / Ligand (e.g., P(t-Bu)₃)Ar-SO₂-R
Heck-typeAlkenePd(OAc)₂ / Ligand (e.g., PPh₃)R-CH=CH-SO₂-R'

Influence of the Cyclobutane Ring and Methoxy Substituent on Reactivity

The reactivity of this compound is significantly modulated by the structural and electronic properties of its cyclic core and the methoxy substituent.

Conformational Dynamics of Cyclobutane Ring Systems

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. masterorganicchemistry.com This puckering leads to two distinct substituent positions: axial and equatorial. For this compound, the methoxy and sulfonyl chloride groups can exist in either a cis or trans relationship, and each of these isomers will have its own conformational preferences. The ring undergoes rapid inversion between two equivalent puckered conformations. This dynamic behavior can influence the accessibility of the sulfonyl chloride group to reagents and may affect the stereochemical outcome of reactions. The analysis of such complex conformational dynamics can be aided by computational methods and molecular dynamics simulations. fu-berlin.de

Electronic and Steric Effects of the Methoxy Group and Ring Strain

Electronic Effects of the Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction. nih.gov In the 3-position of the cyclobutane ring, its electronic influence on the sulfonyl chloride at the 1-position is primarily inductive. This electron-withdrawing effect can slightly increase the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially enhancing its reactivity towards nucleophiles.

Steric Effects of the Methoxy Group: The steric bulk of the methoxy group can influence the approach of reagents to the sulfonyl chloride functional group. rsc.orgrsc.org Depending on the preferred conformation of the cyclobutane ring, the methoxy group may sterically hinder one face of the molecule, leading to diastereoselectivity in certain reactions.

Ring Strain: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to angle strain and torsional strain. libretexts.orgwikipedia.orglibretexts.org This inherent strain can be a driving force for reactions that lead to ring-opening or rearrangement, although the sulfonyl chloride group itself is not directly involved in the ring structure. However, the strain can influence the stability of intermediates and transition states in reactions occurring at the sulfonyl chloride moiety. For example, in nucleophilic substitution reactions at the sulfur atom, the transition state geometry might be influenced by the rigid and strained nature of the cyclobutane ring. stackexchange.com The relief of ring strain is a powerful thermodynamic driving force in many reactions of four-membered rings. masterorganicchemistry.com

Table 2: Summary of Influential Factors on Reactivity

Structural FeatureEffectImpact on Reactivity
Cyclobutane Ring StrainAngle and torsional strainPotential driving force for ring-opening; influences transition state stability
Cyclobutane Conformational DynamicsPuckered, dynamic ringAffects steric accessibility of the sulfonyl chloride; can influence stereoselectivity
Methoxy Group (Electronic)Inductive electron withdrawalSlightly increases electrophilicity of the sulfonyl chloride
Methoxy Group (Steric)Moderate steric bulkCan direct the approach of reagents, leading to diastereoselectivity

Advanced Mechanistic Probes and Computational Chemistry

Advanced studies into the reaction mechanisms of sulfonyl chlorides typically involve a combination of experimental probes and computational chemistry to elucidate the intricate details of reaction pathways.

Elucidation of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for a complete understanding of a reaction mechanism. For sulfonyl chlorides, nucleophilic substitution reactions are of primary interest. These reactions can proceed through different pathways, such as a concerted S_N2-type mechanism or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.

In a typical S_N2 reaction at the sulfur center, the nucleophile attacks the sulfur atom, leading to a single transition state where the nucleophile is partially bonded to the sulfur and the leaving group (chloride) is partially detached. For an addition-elimination pathway, the nucleophile would first add to the sulfur atom to form a hypervalent sulfur intermediate, which would then expel the chloride ion in a subsequent step.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these species. Calculations can provide geometries, vibrational frequencies, and energies of reactants, intermediates, transition states, and products. However, a specific search for studies applying these methods to this compound or its analogues did not yield any specific data on the structures or energies of such species. Without these studies, any discussion on the specific nature of intermediates or transition states for this compound would be purely speculative.

Theoretical Calculations of Reaction Energetics and Pathways

Theoretical calculations are instrumental in mapping out the potential energy surface of a reaction, providing quantitative data on activation energies and reaction enthalpies. This information is key to predicting reaction rates and understanding the feasibility of different pathways. For instance, comparing the calculated energy barriers for a concerted versus a stepwise mechanism can provide strong evidence for the operative pathway.

Studies on other sulfonyl chlorides, such as arenesulfonyl chlorides, have utilized DFT calculations to investigate the energetics of processes like chloride exchange reactions. semanticscholar.orgmdpi.comnih.gov These studies have provided insights into the influence of substituents on the activation barriers and the nature of the transition states. semanticscholar.orgmdpi.comnih.gov

Unfortunately, no such computational studies focused on this compound could be located. The presence of the 3-methoxycyclobutane moiety introduces specific steric and electronic effects that would uniquely influence the reaction energetics. The puckered nature of the cyclobutane ring and the electronic influence of the methoxy group would likely affect the stability of any intermediates and the energy of transition states. Without dedicated computational studies, it is not possible to provide a quantitative analysis of the reaction energetics and pathways for this specific compound.

Advanced Applications of 3 Methoxycyclobutane 1 Sulfonyl Chloride in Organic Synthesis

Construction of Highly Functionalized Cyclobutane (B1203170) Derivatives

No specific studies were identified that utilize 3-Methoxycyclobutane-1-sulfonyl chloride as a starting material or intermediate for the construction of other highly functionalized cyclobutane derivatives.

Synthesis of Complex Organic Molecules and Natural Product Scaffolds

There is no available literature demonstrating the application of this compound in the total synthesis or the construction of scaffolds for complex organic molecules or natural products.

Development of Chiral Building Blocks from Racemic Mixtures or Asymmetric Synthesis

Research on the use of this compound for the development of chiral building blocks, either through the resolution of racemic mixtures or via asymmetric synthesis, is not present in the available scientific record.

Potential in Materials Science and Polymer Chemistry

No information has been published regarding the use of this compound as a monomer or functionalizing agent in the fields of materials science or polymer chemistry.

Contributions to Ligand Design for Catalysis

There are no documented instances of this compound being employed in the design and synthesis of ligands for catalytic applications.

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of sulfonyl chlorides, including 3-Methoxycyclobutane-1-sulfonyl chloride, has traditionally relied on methods that can involve harsh reagents and generate significant waste. The future of its synthesis is geared towards more environmentally friendly and sustainable processes.

Key green chemistry innovations applicable to the synthesis of this compound include:

Bleach-Mediated Oxidative Chlorosulfonation : This method presents a clean and economical route, utilizing readily available reagents and offering safer operational conditions. organic-chemistry.org It often results in high yields and simplifies purification, avoiding the need for chromatography. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation : This approach uses odorless S-alkylisothiourea salts, which are easily prepared. The reaction proceeds under mild conditions and is scalable. organic-chemistry.orgthieme-connect.com A significant advantage is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, using sodium hypochlorite, which enhances the sustainability of the process. organic-chemistry.orgthieme-connect.com

Alternative Oxidants and Solvents : Research into oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or ethanol (B145695) is a promising avenue. rsc.orgresearchgate.net These methods aim for simple, mild conditions and solvent-free workups, reducing the environmental footprint. researchgate.net

Photocatalysis : Visible-light photocatalysis offers a modern alternative to traditional methods like the Sandmeyer-type reaction. nih.gov Using heterogeneous, inexpensive catalysts, this approach can be carried out under mild conditions at room temperature, showing high functional group tolerance. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Sulfonyl Chlorides

Method Key Reagents/Conditions Advantages
Bleach-Mediated Oxidation S-alkyl isothiourea salts, Bleach Economical, simple, safe, high yield
NCS Chlorosulfonation S-alkylisothiourea salts, NCS Mild conditions, scalable, recyclable byproduct
Alternative Oxidants NaDCC·2H2O, Sustainable Solvents Mild, eco-friendly, simple workup

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is defined by both the sulfonyl chloride group and the cyclobutane (B1203170) ring. Future research will likely focus on uncovering new transformations and developing advanced catalytic systems to exploit its unique structure. The inherent ring strain of the cyclobutane moiety, combined with the electrophilicity of the sulfonyl chloride, presents opportunities for novel chemical reactions.

Future research directions could include:

Catalytic Cross-Coupling Reactions : Developing new catalytic systems to enable cross-coupling reactions at the sulfonyl chloride group, allowing for the formation of carbon-sulfur or heteroatom-sulfur bonds.

Ring-Opening Reactions : Investigating catalytic methods to induce selective ring-opening of the cyclobutane scaffold, providing access to functionalized linear structures that would be difficult to synthesize otherwise.

Flow Chemistry Implementations : Utilizing continuous flow reactors to manage highly exothermic reactions involving sulfonyl chlorides. nih.gov Flow chemistry can enhance safety, control, and scalability, particularly for reactions that are difficult to manage in batch processes. mdpi.comnih.gov

Photocatalytic Transformations : Beyond synthesis, visible light photocatalysis could be used to explore novel reactivity modes, such as radical-mediated transformations, leveraging the unique electronic properties of the excited state.

High-Throughput Synthesis and Screening Applications

High-throughput experimentation (HTE) is a powerful tool for accelerating chemical discovery and process optimization. scienceintheclassroom.org For this compound, HTE can be applied to rapidly synthesize and screen libraries of derivative compounds for various applications, particularly in drug discovery.

Potential applications include:

Library Synthesis : Using automated, miniaturized chemistry platforms to react this compound with a diverse array of amines or alcohols. This would generate large libraries of novel sulfonamides and sulfonates with minimal material consumption. scienceintheclassroom.org

Reaction Optimization : Employing nanomole-scale reaction screening to quickly identify optimal conditions (catalyst, solvent, temperature) for reactions involving this compound. scienceintheclassroom.org This approach dramatically reduces the time and resources required for methods development.

Biological Screening : The synthesized libraries of cyclobutane-containing compounds can be rapidly tested for biological activity using high-throughput screening (HTS) assays. yu.edu This can accelerate the identification of new drug leads that possess the unique structural and physicochemical properties imparted by the cyclobutane scaffold. yu.edunih.gov

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical synthesis is planned and executed. Machine learning (ML) models can predict reaction outcomes and suggest synthetic routes for complex molecules like those derived from this compound.

Future integration of machine learning could involve:

Reaction Outcome Prediction : AI tools, often treating chemical reactions as a translation problem (from reactants to products), can predict the major product of a reaction with high accuracy. youtube.comdrugtargetreview.com These models can be applied to predict the outcomes of novel reactions involving this compound, potentially outperforming human chemists. drugtargetreview.com

Retrosynthesis Planning : ML algorithms can propose viable synthetic pathways for complex target molecules that incorporate the 3-methoxycyclobutane scaffold. This can help chemists find novel and more efficient routes to desired compounds. youtube.com

Impurity Prediction : AI-assisted approaches can be developed to predict and track potential impurities and by-products in multi-step syntheses starting from this compound. researchgate.net This is crucial for process development and ensuring the purity of the final product.

Accelerating Discovery : By combining ML predictions with automated synthesis, researchers can accelerate the design-make-test cycle in drug and materials discovery, rapidly identifying promising molecules and the best ways to synthesize them. drugtargetreview.com

Table 2: Machine Learning Applications in Chemistry

Application Function Potential Impact
Reaction Prediction Predicts products, yields, and stereoselectivity Higher accuracy, discovery of novel reactions
Retrosynthesis Proposes synthetic routes for target molecules More efficient and innovative synthesis planning

Expanding Scope in Bioactive Molecule Synthesis (as a scaffold)

The cyclobutane ring is an increasingly attractive scaffold in medicinal chemistry. nih.govresearchgate.net Its unique, puckered three-dimensional structure offers a way to "escape from flatland"—the predominance of planar, aromatic rings in many drug molecules. researchgate.net this compound serves as a valuable building block for introducing this desirable scaffold into new bioactive compounds.

The cyclobutane scaffold offers several advantages in drug design:

Improved Physicochemical Properties : Compared to larger rings like cyclopentane (B165970) and cyclohexane, the cyclobutane motif can offer superior physicochemical properties and metabolic stability. nih.govpharmablock.com

Conformational Rigidity : The strained, non-planar structure of the cyclobutane ring provides conformational restriction, which can help in locking a molecule into a bioactive conformation, potentially improving potency and selectivity. researchgate.netpharmablock.comru.nl

Novel Chemical Space : As an underrepresented unit in marketed drugs, the cyclobutane scaffold provides access to novel chemical space, increasing the probability of discovering compounds with new biological activities. researchgate.netnih.gov

By using this compound to synthesize sulfonamides and other derivatives, medicinal chemists can incorporate this 3D scaffold to create molecules with enhanced drug-like properties, such as improved metabolic stability and the ability to fill specific hydrophobic pockets in biological targets. ru.nl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxycyclobutane-1-sulfonyl chloride, and how can reaction conditions be tailored to maximize yield and purity?

  • Methodology : Synthesis typically involves sulfonylation of a methoxycyclobutane precursor using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Key parameters include:

  • Solvent selection : Dichloromethane or chloroform is preferred for solubility and inertness .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
    • Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneEnhances reactivity
Temperature0–5°CReduces decomposition
Reaction Time4–6 hoursBalances completion vs. side reactions

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH3_3) and sulfonyl chloride (-SO2_2Cl) groups. 1^1H NMR typically shows a singlet for methoxy protons (δ 3.2–3.5 ppm) and cyclobutane ring protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]+^+ at m/z 212.0 (calculated for C5_5H9_9ClO3_3S).
  • FT-IR : Peaks at 1370 cm1^{-1} (S=O symmetric stretch) and 1180 cm1^{-1} (S-O-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the electrophilic reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Steric and Electronic Analysis : The cyclobutane ring’s angle strain increases electrophilicity at the sulfonyl chloride group, favoring nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT calculations) predict activation energies for substitution reactions .
  • Experimental Validation : Compare reaction rates with non-strained analogs (e.g., benzene sulfonyl chlorides) using kinetic assays .
    • Key Finding : Cyclobutane’s strain lowers the energy barrier for substitution by ~15% compared to cyclohexane analogs .

Q. What strategies mitigate hydrolysis of this compound during storage and reactions?

  • Methodology :

  • Moisture Control : Store under inert gas (argon) with molecular sieves. Use anhydrous solvents (e.g., dried THF) .
  • Reaction Additives : Additives like triethylamine scavenge HCl by-products, reducing acid-catalyzed hydrolysis .
    • Data Table :
ConditionHydrolysis Rate (24 hrs)Purity Retention
Ambient, dry<5%>95%
Humid (50% RH)>30%<70%

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. The sulfonyl chloride group shows the highest electrophilicity (Fukui f+f^+ = 0.45) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize transition states) .
    • Application : Predicts >90% selectivity for sulfonamide formation over sulfonate esters in amine reactions .

Contradiction Analysis

  • vs. 5 : emphasizes small-scale synthesis with chromatography, while discusses industrial-scale reactors. Researchers must balance scalability (e.g., continuous-flow systems) with purity needs .
  • Safety Protocols : highlights glovebox use for moisture-sensitive compounds, aligning with ’s inert-atmosphere recommendations but contrasting with ’s industrial handling guidelines .

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